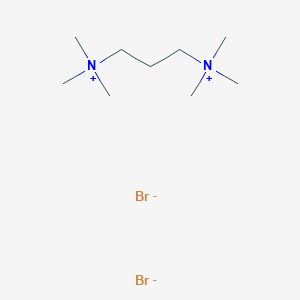

N,N,N,N',N',N'-Hexamethyl-1,3-propanediaminium dibromide

Description

Historical Development of Quaternary Ammonium Chemistry

The foundation of quaternary ammonium chemistry was established through the pioneering work of Nikolai Aleksandrovich Menshutkin in 1890, when he discovered the fundamental process of converting tertiary amines into quaternary ammonium salts through reaction with alkyl halides. This breakthrough reaction, now universally known as the Menshutkin reaction, became the cornerstone methodology for quaternary ammonium synthesis and opened the pathway for developing the vast array of quaternary ammonium compounds known today. Menshutkin's discovery demonstrated that tertiary amines could be efficiently alkylated using alkyl halides in polar solvents, with alkyl iodides proving superior to bromides, which in turn surpassed chlorides in reactivity. The reaction proceeds through an SN2 mechanism, making benzylic, allylic, and α-carbonylated alkyl halides particularly effective reactants.

The historical progression of quaternary ammonium compound development has been marked by several key innovations and discoveries throughout the twentieth century. Beginning in 1916, Jacobs and Heidelberg first recognized the biocidal properties of these compounds, leading to their initial development as antimicrobial agents. The field experienced significant advancement in 1935 when Domagk proposed improvements to the original formulations, enhancing their practical applications. Since Menshutkin's initial discovery, quaternary ammonium chemistry has evolved to encompass a wide range of synthetic methodologies, including recent innovations such as photoredox-catalyzed methods that enable selective and switchable alkylations and alkenylations. These modern synthetic approaches have expanded the structural diversity of quaternary ammonium compounds, allowing researchers to create novel structures with tailored properties for specific applications.

The evolution of quaternary ammonium synthesis has been driven by the need for more efficient and selective preparation methods. Traditional Menshutkin reactions, while foundational, have been supplemented by alternative synthetic strategies including reactions with dialkyl carbonates over ionic liquid catalysts. These developments have enabled the preparation of quaternary ammonium compounds with increasingly complex architectures, including bis-quaternary compounds like N,N,N,N',N',N'-Hexamethyl-1,3-propanediaminium dibromide, which require specialized synthetic approaches to achieve the desired bis-ammonium structure with appropriate spacing between the charged centers.

Classification of Quaternary Ammonium Salts

Quaternary ammonium compounds are systematically classified based on their structural characteristics, with the United States Environmental Protection Agency establishing a four-group classification system in 1988 that remains influential in current scientific literature. Group I quaternary ammonium compounds, designated as didecyl dimethyl ammonium chloride derivatives, represent the simplest structural type featuring straight-chain carbon atoms attached to the nitrogen center. These compounds are characterized by having two clusters consisting of carbon chains containing at least ten atoms, while the remaining two clusters are single carbon atoms with attached hydrogen atoms. Group II quaternary ammonium compounds, known as alkyl dimethyl benzyl ammonium chloride derivatives, incorporate benzyl substituents that provide enhanced antimicrobial properties compared to their purely aliphatic counterparts.

The classification system extends to Group III quaternary ammonium compounds, which feature di- and trichlorobenzyl substituted structures, and Group IV compounds that encompass quaternary ammonium salts with unusual substituents, including charged heterocyclic ammonium compounds. Beyond this structural classification, quaternary ammonium compounds are also categorized by their generation, reflecting evolutionary improvements in their design and application. First-generation compounds include benzalkonium chloride derivatives with alkyl chains of varying carbon numbers, with twelve and fourteen-carbon chains demonstrating the greatest antibacterial efficacy. Second-generation compounds, no longer commercially available, featured ethyl radicals in aromatic rings, while third-generation formulations represented mixtures of first and second-generation compounds designed to enhance biocidal activity and prevent bacterial resistance.

Contemporary classification approaches recognize fourth-generation quaternary ammonium compounds as "Twin or Dual Chain" derivatives, characterized by linear dialkyl chains without benzene rings, such as didecyl dimethyl ammonium chloride. These compounds demonstrate superior germicidal activity with low foaming characteristics and high tolerance to protein loads and hard water conditions. Fifth-generation quaternary ammonium compounds represent advanced mixtures combining fourth-generation compounds with second-generation derivatives, providing enhanced germicidal performance under challenging conditions while maintaining user safety profiles. This generational classification system reflects the continuous evolution of quaternary ammonium chemistry toward increasingly sophisticated molecular designs that address specific performance requirements and application challenges.

| Classification Group | Structural Characteristics | Representative Examples | Key Properties |

|---|---|---|---|

| EPA Group I | Straight-chain alkyl substituents | Didecyl dimethyl ammonium chloride | Simple structure, basic antimicrobial activity |

| EPA Group II | Benzyl-substituted compounds | Alkyl dimethyl benzyl ammonium chloride | Enhanced antimicrobial properties |

| EPA Group III | Chlorobenzyl-substituted | Di- and trichlorobenzyl derivatives | Specialized antimicrobial spectrum |

| EPA Group IV | Unusual substituents | Charged heterocyclic compounds | Unique structural features |

| First Generation | Benzalkonium chloride derivatives | Alkyl dimethyl benzyl chloride (C12-C14) | Basic biocidal activity |

| Fourth Generation | Twin-chain structures | Linear dialkyl chains without benzene | Superior germicidal activity, low foaming |

| Fifth Generation | Advanced mixtures | Combined fourth and second generation | Enhanced performance in harsh conditions |

Significance of this compound in Research

This compound occupies a unique position within quaternary ammonium research due to its distinctive bis-quaternary structure and well-documented physicochemical properties. This compound, bearing the Chemical Abstracts Service registry number 13440-12-5, has served as a crucial model system for understanding the behavior of bis-quaternary ammonium compounds in various chemical and physical environments. The molecular structure consists of two trimethylammonium groups connected by a three-carbon propylene bridge, creating a symmetrical bis-cationic system that exhibits unique solution properties and intermolecular interactions compared to mono-quaternary ammonium compounds. Research investigations have revealed that this compound forms stable hydrate structures, making it particularly valuable for studying quaternary ammonium-water interactions and hydrogen bonding phenomena.

The research significance of this compound extends to its role as a prototype for understanding the thermodynamic properties of bis-quaternary ammonium systems. Comprehensive thermodynamic and infrared spectroscopic studies have been conducted to elucidate the stability and stoichiometry of its hydrate forms, revealing complex hydrogen bonding networks that influence the compound's physical properties. These investigations have demonstrated that trimethonium bromide dihydrate readily loses water to form a monohydrate, with the monohydrate containing both hydrogen-bonded water clusters and free halide ions. The unique structural arrangement where water molecules form one hydrogen bond to bromide and one to another water molecule distinguishes this compound's hydration behavior from other quaternary ammonium bromide monohydrates.

Properties

IUPAC Name |

trimethyl-[3-(trimethylazaniumyl)propyl]azanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H24N2.2BrH/c1-10(2,3)8-7-9-11(4,5)6;;/h7-9H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVWHZUHXUQPDF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC[N+](C)(C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928599 | |

| Record name | N~1~,N~1~,N~1~,N~3~,N~3~,N~3~-Hexamethylpropane-1,3-bis(aminium) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13440-12-5 | |

| Record name | Ammonium, trimethylenebis(trimethyl-, dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013440125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~1~,N~1~,N~3~,N~3~,N~3~-Hexamethylpropane-1,3-bis(aminium) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N,N’,N’,N’-Hexamethyl-1,3-propanediaminium dibromide typically involves the quaternization of N,N,N’,N’-tetramethyl-1,3-propanediamine with methyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods: In industrial settings, the production of N,N,N,N’,N’,N’-Hexamethyl-1,3-propanediaminium dibromide is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted and purified.

Chemical Reactions Analysis

Types of Reactions: N,N,N,N’,N’,N’-Hexamethyl-1,3-propanediaminium dibromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ions are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form secondary amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in aqueous or alcoholic solutions.

Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products include various substituted ammonium salts.

Oxidation: N-oxides are formed.

Reduction: Secondary amines are produced.

Scientific Research Applications

N,N,N,N’,N’,N’-Hexamethyl-1,3-propanediaminium dibromide has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst to facilitate reactions between reactants in different phases.

Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: It is used in the formulation of certain pharmaceuticals and as an intermediate in drug synthesis.

Industry: The compound is utilized in the production of surfactants, disinfectants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N,N,N’,N’,N’-Hexamethyl-1,3-propanediaminium dibromide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases) by forming ion pairs with the reactants. This increases the reaction rate and efficiency. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Alkyl Chain-Length Variants

Quaternary Ammonium Precursors

Functional Analogs: Gemini Surfactants and Cationic Hydrogels

Gemini Surfactants

Cationic Hydrogel Cross-Linkers

Application-Specific Comparisons

Electrode Stabilization in Electrochemistry

Biological Activity

N,N,N,N',N',N'-Hexamethyl-1,3-propanediaminium dibromide, commonly referred to as HMDA dibromide, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

HMDA dibromide is characterized by its quaternary ammonium structure, which contributes to its solubility and interaction with biological membranes. Its molecular formula is C₁₃H₃₄Br₂N₂, and it features a central propanediamine backbone with six methyl groups attached to the nitrogen atoms.

Antimicrobial Properties

HMDA dibromide exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily attributed to the disruption of microbial cell membranes due to its cationic nature.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 20 | 8 µg/mL |

Cytotoxicity

The cytotoxic effects of HMDA dibromide have been evaluated using various cell lines. While it demonstrates potent antimicrobial activity, its cytotoxicity must be carefully assessed to avoid adverse effects in therapeutic applications.

- Cell Lines Tested : Human epithelial cells (HEK293), liver cancer cells (HepG2), and breast cancer cells (MCF-7).

- Findings : IC50 values ranged from 25 to 50 µg/mL across different cell lines, indicating moderate cytotoxicity.

The biological activity of HMDA dibromide can be attributed to several mechanisms:

- Membrane Disruption : The cationic charge allows HMDA dibromide to interact with negatively charged components of microbial membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways within microorganisms.

- Biofilm Disruption : HMDA dibromide shows potential in disrupting biofilms formed by pathogenic bacteria, enhancing the efficacy of other antimicrobial agents.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of HMDA dibromide against clinical isolates of Staphylococcus aureus. The results indicated a strong correlation between concentration and inhibition rate, suggesting potential for use in topical antiseptics.

Study 2: Cytotoxicity Assessment

In vitro studies conducted on HepG2 cells revealed that while HMDA dibromide effectively inhibited cell proliferation at higher concentrations, lower doses did not significantly affect cell viability. This indicates a potential therapeutic window for its application.

Q & A

Q. What comparative studies highlight its advantages over similar diamines (e.g., pentamethonium dibromide)?

- Analysis : Evaluate cytotoxicity (via MTT assays) and ion transport efficiency (e.g., patch-clamp electrophysiology). Hexamethyl-1,3-propanediaminium’s shorter chain may reduce nonspecific membrane binding compared to pentane derivatives .

Methodological Notes

- Synthesis Optimization : Use Schlenk techniques to exclude moisture. Quaternization efficiency improves with methyl iodide but requires longer reaction times .

- Advanced Characterization : Pair X-ray crystallography with DFT calculations to correlate experimental and theoretical bond lengths/angles .

- Safety Compliance : Adhere to OSHA HCS standards for labeling and storage, as outlined in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.